Methyl 2-amino-2-(oxolan-2-yl)acetate

Description

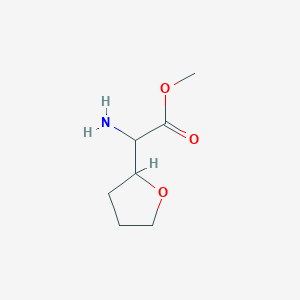

Methyl 2-amino-2-(oxolan-2-yl)acetate is a synthetic amino acid ester featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position and a methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its hybrid structure combining a heterocyclic ring with an amino acid backbone.

Properties

IUPAC Name |

methyl 2-amino-2-(oxolan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWMZQSTQUDGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(oxolan-2-yl)acetate typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method is the reaction of oxolane-2-carboxylic acid with methylamine under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxolan-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 2-amino-2-(oxolan-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(oxolan-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Oxolane/Oxetane Rings

Ethyl 2-amino-2-(oxolan-3-yl)acetate

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS : 87439-10-9

- Key Differences :

- Ester Group : Ethyl ester (vs. methyl), increasing hydrophobicity.

- Oxolane Substitution : 3-position (vs. 2-position), altering steric and electronic effects.

- Applications : Used in peptide mimetics and chiral intermediates.

Methyl 2-amino-2-(oxetan-3-yl)acetate oxalate (2:1)

Aromatic and Substituted Phenyl Derivatives

Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl

- Molecular Formula: C₁₀H₁₃NO₃·HCl

- Molecular Weight : 231.68 g/mol

- CAS: Not specified (commercially available as AS103310)

- Key Differences: Substituent: Aromatic 4-methoxyphenyl group (vs. Applications: Intermediate in drug discovery for CNS-targeted molecules.

Methyl 2-phenylacetoacetate

Cyclic Ketals and Related Esters

Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone)

Data Table: Key Properties of Selected Compounds

Biological Activity

Methyl 2-amino-2-(oxolan-2-yl)acetate is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an oxolane (tetrahydrofuran) ring, an amino group, and an ester functional group. This structural composition allows for versatile chemical modifications, enhancing its utility in various applications.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.19 g/mol |

| Functional Groups | Amino group, Ester |

| Ring Structure | Oxolane (Tetrahydrofuran) |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, influencing the structure and function of proteins and enzymes. The oxolane ring contributes to the compound's stability and rigidity, potentially enhancing its binding affinity to target sites. These interactions may modulate several biochemical pathways, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neural tissues.

- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activities, particularly those involved in metabolic pathways .

- Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties, although further studies are needed to establish its efficacy against specific pathogens .

Study on Neuroprotective Properties

A study explored the neuroprotective effects of this compound in a rodent model of oxidative stress. The results indicated a significant reduction in markers of oxidative damage in treated animals compared to controls, suggesting a protective role against neurodegeneration.

Antimicrobial Activity Assessment

In vitro tests evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated moderate inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that have been studied for their biological activity. Here’s a comparison:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-amino-2-(oxolan-3-yl)acetate | Enzyme modulation, potential neuroprotective | Different oxolane positioning affects binding affinity |

| Methyl 2-amino-1-(tetrahydrofuran) | Antimicrobial properties | Variations in ring structure alter reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.